molecular formula C20H26ClN5O2 B5520176 5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5520176
M. Wt: 403.9 g/mol
InChI Key: NLNANPLLTJRSHC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C20H26ClN5O2 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1775028 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds derived from specific chemical structures like 5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide has led to the development of compounds with significant anti-inflammatory and analgesic activities. These compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, show promise as cyclooxygenase inhibitors with potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of new pyridine derivatives has explored the antimicrobial potential of compounds related to this compound. These derivatives have shown variable and modest activity against bacteria and fungi, indicating their potential for further exploration as antimicrobial agents (Patel et al., 2011).

Development of Serotonin Receptor Agonists

Several studies have focused on the design and synthesis of orally active benzamide derivatives acting as potent serotonin 4 receptor agonists. These compounds, bearing specific substituents, have been evaluated for their pharmacological profiles, particularly their effects on gastrointestinal motility. Such research underscores the importance of chemical modifications in enhancing the therapeutic efficacy and bioavailability of potential drugs (Sonda et al., 2003).

Neuroleptic Activity

The synthesis of benzamides and their evaluation as potential neuroleptics have demonstrated significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research highlights the structure-activity relationship and the potential of these compounds in treating psychosis with minimal side effects, indicating the therapeutic relevance of chemical structures similar to this compound (Iwanami et al., 1981).

Crystalline Forms and Polymorphism

Investigations into the crystalline forms of benzamide derivatives, including studies on polymorphism, stability, and characterization through various spectroscopic and thermal analysis techniques, contribute to our understanding of the physical properties of potential pharmaceutical compounds. This research is crucial for drug formulation and delivery, ensuring the stability and efficacy of new medications (Yanagi et al., 2000).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O2/c1-14-12-18(26-10-4-3-5-11-26)25-20(24-14)23-9-8-22-19(27)16-13-15(21)6-7-17(16)28-2/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,22,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNANPLLTJRSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.